molecular formula C8H7NO B8746035 2H-1,4-Benzoxazine CAS No. 255-03-8

2H-1,4-Benzoxazine

Cat. No.: B8746035
CAS No.: 255-03-8
M. Wt: 133.15 g/mol
InChI Key: PVTXJGJDOHYFOX-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazine is a heterocyclic compound featuring a six-membered ring containing one oxygen and one nitrogen atom. Its derivatives are widely studied due to their pharmacological versatility, including roles as potassium channel modulators , serotonin receptor antagonists , and antihypertensive agents . The scaffold’s bioisosteric properties with benzoxazolones further enhance its utility in drug design . Key derivatives, such as 3,4-dihydro-2H-1,4-benzoxazine, exhibit weak basicity (pKa ~3.5–4.0) due to the nitrogen atom in the pyridine-like ring, with substituents at position 2 having minimal impact on ionization .

Properties

CAS No.

255-03-8

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

2H-1,4-benzoxazine

InChI

InChI=1S/C8H7NO/c1-2-4-8-7(3-1)9-5-6-10-8/h1-5H,6H2

InChI Key

PVTXJGJDOHYFOX-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Core Structural Differences

Compound Heteroatoms Key Substituents Bioactive Roles Reference
2H-1,4-Benzoxazine O, N 3,4-dihydro; 2-alkyl/aryl groups KATP modulation, 5-HT3 antagonism
1,4-Benzodioxin O, O Oxygen-rich ring Limited pharmacological use
1,4-Benzothiazine S, N Thioether group Antioxidant, antimicrobial
Benzo-1,4-Oxathiin O, S Sulfur substitution Synthetic intermediates

Key Insights :

  • Oxygen vs. Sulfur : The replacement of oxygen with sulfur in 1,4-benzothiazine increases electron delocalization, enhancing antioxidant activity .
  • Ring Saturation: 3,4-Dihydro derivatives of benzoxazine exhibit improved thermal stability (Tg up to 218°C) compared to non-saturated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound (CAS) Molecular Formula Melting Point (°C) Boiling Point (°C) logP pKa
2H-1,4-Benzoxazine-3(4H)-thione C₈H₇NOS N/A N/A 1.92 ~4.0
3,4-Dihydro-2H-1,4-benzoxazine (5735-53-5) C₈H₉NO 62.2 (flash point) 216.7 1.08 3.5–4.0
5-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine (26021-57-8) C₉H₁₁NO₂ N/A N/A 1.34 N/A
1,4-Benzothiazine derivative C₁₀H₁₁NOS 84–85 N/A 2.50 N/A

Key Insights :

  • Basicity : 2H-1,4-Benzoxazine derivatives exhibit consistent weak basicity (pKa ~4.0) regardless of 2-alkyl substituents, unlike benzothiazines, where sulfur enhances acidity .
  • Thermal Stability: Fluorinated benzoxazines (e.g., p-CF₃PhO-substituted) show lower surface energy (18–22 mN/m) and higher Tg (218°C) compared to non-fluorinated analogs .

Key Insights :

  • Efficiency: Microwave-assisted synthesis reduces reaction time for benzoxazine-butanolide hybrids (e.g., compound 25: 96% yield) .
  • Scalability : Cyclotriphosphazene-based benzoxazines achieve high molecular weights (Ov = 2–6) with low melt viscosity (0.521–22.0 Pa·s at 100°C), enabling industrial-scale production .

Table 4: Pharmacological Profiles

Compound Class Activity Mechanism/Application Reference
2H-1,4-Benzoxazine KATP channel modulation Dualistic agonist/antagonist in skeletal muscle
3,4-Dihydro-benzoxazine Calcium antagonism Antihypertensive agents
Benzothiazole Antioxidant Radical scavenging (IC₅₀ = 10–50 μM)
Benzo-1,4-Oxathiin Antimicrobial Inhibits bacterial growth (MIC = 8–32 μg/mL)

Key Insights :

  • Selectivity : 2H-1,4-Benzoxazine derivatives (e.g., compound 21) show higher specificity for BK channels over other ion channels .
  • Multifunctionality : Benzoxazin-3-one derivatives demonstrate anti-inflammatory (COX-2 inhibition) and antifungal activities (MIC = 4–16 μg/mL) .

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